Product packaging for Cbz-DL-Lys(Boc)-DL-Leu-OMe(Cat. No.:)

Cbz-DL-Lys(Boc)-DL-Leu-OMe

Cat. No.: B12282793
M. Wt: 507.6 g/mol
InChI Key: IHBZICOYXRMYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-Lys(Boc)-DL-Leu-OMe is a protected dipeptide derivative designed for use as a key building block in complex peptide synthesis. This compound features orthogonal protecting groups: the amine terminus is protected with a Carbobenzyloxy (Cbz) group, while the lysine side chain is protected with a tert-butoxycarbonyl (Boc) group. The Cbz group can be removed via hydrogenolysis, a process that uses hydrogen gas and a palladium catalyst to cleave the protecting group without affecting the Boc group . This orthogonality allows for selective deprotection and sequential peptide chain elongation, which is crucial for synthesizing peptides with specific sequences and modifications . The incorporation of racemic (DL-) forms of both lysine and leucine makes this compound particularly valuable for research applications exploring the effects of stereochemistry on peptide structure and function, or for creating peptide libraries with controlled chirality . Epimerization is a critical concern in peptide synthesis that can lead to unwanted stereoisomers and complicate purification . The use of this pre-formed, protected dipeptide unit can help minimize the risk of epimerization during coupling steps, thereby supporting the production of peptides with higher chiral integrity. Researchers employ this building block in solid-phase and solution-phase peptide synthesis to develop novel peptides for pharmacological, biological, and chemical research. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41N3O7 B12282793 Cbz-DL-Lys(Boc)-DL-Leu-OMe

Properties

IUPAC Name

methyl 4-methyl-2-[[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O7/c1-18(2)16-21(23(31)34-6)28-22(30)20(14-10-11-15-27-24(32)36-26(3,4)5)29-25(33)35-17-19-12-8-7-9-13-19/h7-9,12-13,18,20-21H,10-11,14-17H2,1-6H3,(H,27,32)(H,28,30)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBZICOYXRMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Protected Amino Acid Derivatives and Peptide Fragment Synthesis

The chemical synthesis of peptides is a precise, step-by-step process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. iris-biotech.de The compound Cbz-DL-Lys(Boc)-DL-Leu-OMe is an exemplary model of a protected amino acid derivative, specifically a dipeptide fragment. In its structure, the amino acids lysine (B10760008) (Lys) and leucine (B10760876) (Leu) are joined by a peptide bond. To control its reactivity, several protecting groups are employed:

Cbz (Carboxybenzyl): Often abbreviated as Z, this group protects the α-amino group of the lysine residue. Developed in the early days of modern peptide synthesis, the Z group is still commonly used and is typically removed by catalytic hydrogenolysis. bachem.com

Boc (tert-Butoxycarbonyl): This group protects the ε-amino group on the side chain of the lysine residue. The Boc group is labile in the presence of strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

OMe (Methyl Ester): The C-terminal carboxylic acid of the leucine residue is protected as a methyl ester. This prevents the carboxyl group from reacting during coupling steps and can be removed by saponification (hydrolysis with a base).

The combination of Cbz and Boc protecting groups is a classic example of an "orthogonal" protection scheme. iris-biotech.de This means that one group can be selectively removed under chemical conditions that leave the other group intact. iris-biotech.de For instance, the Cbz group can be removed while the Boc group remains, or vice-versa, allowing for precise, directional elongation of the peptide chain from either the N-terminus or the lysine side chain. The use of pre-synthesized, protected dipeptide fragments can also be advantageous in peptide synthesis by minimizing the formation of undesirable by-products like diketopiperazines, which can occur during the sequential coupling of individual amino acids. europa.eu

PropertyData
Full Name N-α-Carboxybenzyl-DL-lysine(N-ε-tert-butoxycarbonyl)-DL-leucine methyl ester
Molecular Formula C26H41N3O7
Molecular Weight 507.62 g/mol
Structure A dipeptide composed of lysine and leucine. The N-terminus of lysine is protected by a Cbz group, the lysine side-chain amine is protected by a Boc group, and the C-terminus of leucine is protected as a methyl ester. Both amino acids are racemic (DL mixture).

Historical Development and Significance of Racemic Dipeptide Intermediates in Organic Synthesis

The synthesis of peptides has been a central theme in organic chemistry for over a century, with a primary goal being the control of stereochemistry to produce enantiomerically pure peptides. highfine.com However, the study of racemic compounds, which contain equal amounts of L- and D-enantiomers, holds significant importance. google.com The "DL" designation in Cbz-DL-Lys(Boc)-DL-Leu-OMe indicates that both the lysine (B10760008) and leucine (B10760876) residues are present as a mixture of their D and L stereoisomers.

The formation of peptide bonds requires the activation of a carboxylic acid, a process that can unfortunately lead to racemization (the loss of stereochemical integrity) at the α-carbon of the activated amino acid. highfine.com Understanding the mechanisms and factors that cause racemization—such as the type of coupling reagent, base, and solvent used—is a critical area of research. highfine.com

Racemic dipeptide intermediates like this compound are strategically important for several reasons:

Method Development: They can be used as model substrates to develop and test new coupling reagents and reaction conditions designed to minimize racemization.

Analytical Advancement: They serve as standards for the development of chiral analytical methods, such as specific high-performance liquid chromatography (HPLC) techniques, which are required to separate and quantify the different stereoisomers (diastereomers) that result from coupling racemic fragments. europa.eu

Probing Stereochemical Effects: The synthesis and separation of all four possible diastereomers (L-L, D-D, L-D, D-L) of a dipeptide allow researchers to study how stereochemistry influences a peptide's conformation, biological activity, and degradation profile.

Dynamic Kinetic Resolution: Racemic intermediates can be used in dynamic kinetic resolution processes, where a chiral catalyst selectively converts one enantiomer of a rapidly equilibrating racemic mixture into a single product enantiomer. acs.org

Scope and Strategic Importance of Research on Cbz Dl Lys Boc Dl Leu Ome

While specific research focusing exclusively on Cbz-DL-Lys(Boc)-DL-Leu-OMe is not widely published, its strategic importance can be inferred from studies on analogous compounds. Research involving such protected dipeptides generally falls into the domain of synthetic methodology and process optimization. For example, studies on related structures like Cbz-L-Orn(Boc)-L-Leu-OMe and Boc-L-Leu-L-Lys(Z)-OMe demonstrate the utility of these fragments in synthesizing larger, more complex peptides. nih.govrsc.org

The research scope for a compound like this compound includes:

Synthesis and Coupling Efficiency: Investigating the most effective coupling reagents and conditions to form the peptide bond between the protected lysine (B10760008) and leucine (B10760876) residues with high yield. nih.gov

Stereochemical Analysis: Developing robust analytical methods to separate and identify the resulting diastereomers, providing insight into the stereoselectivity of the coupling reaction.

Deprotection Strategies: Optimizing the selective removal of the Cbz, Boc, and OMe groups to prepare the dipeptide for further chain elongation or modification. This is crucial for incorporating the fragment into larger peptide structures. researchgate.net

Building Block for Peptidomimetics: Using the protected dipeptide as a scaffold to synthesize peptidomimetics or other non-natural structures, where the racemic nature might introduce unique structural or functional properties.

The compound is a derivative of two essential amino acids, lysine and leucine, which are vital for protein synthesis and various biological functions. Its dual Cbz/Boc protection allows it to be a versatile building block in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). iris-biotech.debachem.com

Overview of Research Paradigms and Methodologies Applied to Protected Peptide Systems

Strategies for Dipeptide Bond Formation in Protected Systems

The crucial step in forming this compound is the creation of the amide bond between the carboxyl group of Nα-Cbz-Nε-Boc-DL-Lysine and the amino group of DL-Leucine methyl ester. The presence of multiple protecting groups necessitates carefully chosen coupling conditions to achieve this efficiently.

Solution-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solution-phase peptide synthesis remains a highly versatile and scalable method for producing dipeptides. The activation of the carboxylic acid of the N-terminal amino acid is a key step, which can be achieved through various reagents that convert it into a reactive acylating intermediate. mdpi.com For the synthesis of this compound, the standard approach involves dissolving the two protected amino acid precursors in an appropriate aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM), followed by the addition of a coupling agent and a base.

Common challenges in this step include racemization and the formation of hard-to-remove byproducts. mdpi.com Modern coupling reagents are designed to minimize these issues. For instance, the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® (ethyl cyanohydroxyiminoacetate) is a well-established protocol. acs.org Alternatively, phosphonium- or aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offer rapid and efficient coupling. nih.gov Recent advancements include the use of titanium tetrachloride (TiCl₄) as a condensing agent, which, when combined with microwave heating, can significantly shorten reaction times while maintaining high yields and chiral integrity. mdpi.comnih.gov

Table 1: Comparison of Coupling Reagents for Solution-Phase Synthesis

Coupling Reagent SystemTypical SolventKey AdvantagesPotential Considerations
DIC / HOBt or OxymaDMF, DCMCost-effective, widely used, suppresses racemization.HOBt has explosive properties; Oxyma is a safer alternative.
TBTU / DIEADMFHigh efficiency, rapid reaction times. nih.govCan be allergenic; byproducts must be removed.
TiCl₄ / Pyridine (B92270)Pyridine, DCMEffective for sterically hindered couplings, microwave compatible. nih.govLewis acidic conditions may not be compatible with all substrates.

Exploration of Enzymatic Synthesis Approaches for Analogous Protected Peptides

Enzymatic peptide synthesis presents a green and highly specific alternative to chemical methods. Proteases such as thermolysin, papain, or chymotrypsin (B1334515) can catalyze the formation of peptide bonds under mild, aqueous, or low-water organic media conditions, virtually eliminating the risk of racemization. rsc.orgtandfonline.com

In this approach, the enzyme's natural hydrolytic function is reversed. This can be achieved by using a high concentration of substrates and a low concentration of water or by immobilizing one of the components. rsc.org For the synthesis of a dipeptide like this compound, Nα-Cbz-Nε-Boc-DL-Lysine could act as the acyl donor, while DL-Leucine methyl ester would be the nucleophile (acyl acceptor). nih.gov The choice of enzyme is critical and depends on its specificity. Thermolysin, for instance, has a broad specificity for the carboxylic acid substrate and is known to catalyze couplings involving hydrophobic amino acids like leucine (B10760876). rsc.org Chymotrypsin can effectively use amino acid esters as acyl acceptors. nih.gov The use of N-terminally protected amino acids is often compatible with and sometimes required by these enzymatic processes. asm.org

Table 2: Enzymes Potentially Applicable to Protected Dipeptide Synthesis

EnzymeTypical Reaction ControlSubstrate Specificity NotesReference
ThermolysinThermodynamic (equilibrium shift)Broad specificity for acyl donor; prefers hydrophobic residues at P1'. rsc.org rsc.org
α-ChymotrypsinKinetic or ThermodynamicRecognizes amino acid esters as acyl acceptors; specific for aromatic/large hydrophobic acyl donors. tandfonline.comnih.gov tandfonline.comnih.gov
PapainKinetic or ThermodynamicBroad specificity; can be used with various protecting groups. tandfonline.com tandfonline.com

Precursor Amino Acid and Protecting Group Chemistry

Synthesis and Derivatization of Nα-Cbz-Nε-Boc-DL-Lysine

The preparation of Nα-Cbz-Nε-Boc-DL-Lysine requires a selective, two-step protection of the two amino groups of DL-lysine. The strategy relies on the differential reactivity of the α- and ε-amino groups or the use of specific protecting group reagents. A common and effective method involves the protection of the ε-amino group first, followed by the α-amino group.

One established route starts with the reaction of DL-lysine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. By carefully controlling the pH, the more nucleophilic ε-amino group can be selectively protected to yield Nε-Boc-DL-lysine. Subsequently, the α-amino group of this intermediate is protected using benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), again under basic conditions, to yield the final product, Nα-Cbz-Nε-Boc-DL-Lysine. chemicalbook.com The orthogonal nature of the Cbz and Boc groups is crucial; Boc is labile to moderate acid (like TFA), while the Cbz group is typically removed by catalytic hydrogenation.

Synthesis and Derivatization of DL-Leucine Methyl Ester

The synthesis of DL-Leucine methyl ester is a standard esterification procedure. Several high-yield methods are available for this transformation.

Fischer Esterification : The most traditional method involves refluxing DL-leucine in methanol (B129727) with a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. google.com While effective, the conditions can be harsh.

Thionyl Chloride Method : A milder and very efficient method involves the reaction of DL-leucine with thionyl chloride (SOCl₂) in methanol. The reaction proceeds smoothly, often at room temperature or with gentle heating, to give the methyl ester hydrochloride salt in excellent yield. chemicalbook.com

Trimethylchlorosilane (TMSCl) Method : An increasingly popular method uses TMSCl as a reagent in methanol at room temperature. This facile procedure offers mild conditions and provides the corresponding amino acid methyl ester hydrochloride in good to excellent yields. nih.gov

After the reaction, the product is typically isolated as its hydrochloride salt, which can be neutralized just before the peptide coupling step or used directly with an additional equivalent of base.

Table 3: Common Methods for the Synthesis of Leucine Methyl Ester

ReagentSolventTypical ConditionsAdvantagesReference
H₂SO₄ or HCl (gas)MethanolRefluxInexpensive, traditional method. google.com
Thionyl Chloride (SOCl₂)Methanol0°C to RefluxHigh yield, clean conversion. chemicalbook.com
Trimethylchlorosilane (TMSCl)MethanolRoom TemperatureVery mild conditions, convenient, excellent yields. nih.gov

Table of Mentioned Compounds

Optimization of Protecting Group Orthogonality and Stability for Cbz, Boc, and Methyl Ester

In the synthesis of this compound, the strategic selection of protecting groups is paramount. The three protecting groups employed—Carbobenzyloxy (Cbz) for the α-amino group of lysine (B10760008), tert-Butoxycarbonyl (Boc) for the ε-amino group of the lysine side chain, and a methyl ester (OMe) for the C-terminus of leucine—are chosen for their distinct chemical stabilities and specific deprotection conditions. This concept is known as orthogonality, which allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise modifications. iris-biotech.demasterorganicchemistry.comethz.ch

The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or under strong acidic conditions like HBr in acetic acid. masterorganicchemistry.comcreative-peptides.com The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), but is stable to hydrogenolysis and basic conditions. creative-peptides.comtotal-synthesis.com The methyl ester is typically cleaved by saponification using a base like sodium hydroxide (B78521). libretexts.org This orthogonal relationship is fundamental for synthesizing larger peptides where sequential deprotection is necessary. uniurb.it For the specific synthesis of the target dipeptide, this orthogonality ensures that the protected amino acids, Cbz-DL-Lys(Boc)-OH and H-DL-Leu-OMe, can be coupled without unintended deprotection events.

The stability of each group under the planned reaction conditions is critical. The Cbz, Boc, and methyl ester groups are all stable under the generally neutral or mildly basic conditions used for peptide coupling, preventing premature loss and subsequent side reactions. total-synthesis.com

Table 1: Orthogonality of Protecting Groups in this compound Synthesis

Protecting GroupLocationTypical Deprotection ReagentStability Towards Other Conditions
Cbz Lysine α-AmineH₂/Pd, HBr/AcOHStable to mild acid (TFA), base
Boc Lysine ε-AmineTrifluoroacetic Acid (TFA)Stable to hydrogenolysis, base
Methyl Ester Leucine C-TerminusNaOH, LiOH (Saponification)Stable to hydrogenolysis, mild acid

Coupling Reagents and Reaction Conditions for Dipeptide Assembly

The formation of the amide bond between the carboxyl group of Cbz-DL-Lys(Boc)-OH and the amino group of DL-leucine methyl ester is the central step in synthesizing this compound. This reaction requires a coupling reagent to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group. researchgate.net The choice of coupling reagent and reaction conditions directly impacts reaction efficiency, yield, and the preservation of stereochemical integrity. bachem.com

Carbodiimide-Mediated Coupling Strategies (e.g., DCC, EDC) and Additives

Carbodiimides are widely used coupling agents in peptide synthesis. creative-proteomics.comresearchgate.net N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are two common examples. creative-proteomics.comwikipedia.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then reacts with the amine component (DL-Leu-OMe) to form the peptide bond.

A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid and the potential for side reactions, such as the formation of a stable N-acylurea. bachem.com To mitigate these issues, additives are almost always used. bachem.compeptide.com 1-Hydroxybenzotriazole (HOBt) or OxymaPure (ethyl cyanohydroxyiminoacetate) can trap the O-acylisourea intermediate to form a less reactive, but still activated, ester. This active ester is less prone to racemization and reacts more cleanly with the amine to yield the desired dipeptide. peptide.com

DCC: Highly effective but forms a dicyclohexylurea (DCU) byproduct that is insoluble in many organic solvents, which can be advantageous for purification in solution-phase synthesis but problematic in solid-phase synthesis. wikipedia.orgpeptide.comthermofisher.com

EDC: The corresponding urea (B33335) byproduct is water-soluble, simplifying its removal during workup, making it a popular choice for both solution- and solid-phase methods. creative-proteomics.cominterchim.fr

Table 2: Comparison of DCC and EDC for this compound Synthesis

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solubility Organic SolventsWater, Organic Solvents creative-proteomics.com
Byproduct Dicyclohexylurea (DCU)Water-soluble urea
Byproduct Removal Filtration (insoluble in many solvents) peptide.comAqueous extraction interchim.fr
Typical Use Solution-phase synthesis thermofisher.comSolution- and solid-phase synthesis, bioconjugation creative-proteomics.com
Racemization Mitigated by additives (e.g., HOBt, Oxyma) peptide.comMitigated by additives (e.g., HOBt, Oxyma)

Active Ester and Anhydride (B1165640) Methods in Formation of this compound

The active ester method involves pre-activating the carboxyl group of Cbz-DL-Lys(Boc)-OH by converting it into an ester with an electron-withdrawing group, such as a p-nitrophenyl (ONp) or pentafluorophenyl (OPfp) ester. spcmc.ac.inthieme-connect.de These stable, often crystalline, active esters can be isolated, purified, and then reacted with H-DL-Leu-OMe to form the dipeptide. thieme-connect.de This approach offers a clean reaction with predictable kinetics but requires an additional activation step. rsc.org

The mixed anhydride method is another classic technique where the N-protected amino acid is reacted with an alkyl chloroformate, like isobutyl chloroformate, in the presence of a tertiary amine base. spcmc.ac.in This forms a highly reactive mixed carboxylic-carbonic anhydride, which then reacts in situ with the amino acid ester. This method is fast and efficient but can sometimes lead to side products if the amine attacks the wrong carbonyl group of the anhydride. spcmc.ac.in

Phosphonium (B103445) and Uronium Salt-Based Coupling Reagents (e.g., PyBOP, HBTU)

Modern peptide synthesis often relies on phosphonium and uronium/guanidinium salt-based reagents due to their high efficiency, fast reaction times, and low rates of racemization, especially when coupling sterically hindered amino acids. bachem.comsigmaaldrich.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a prominent example. biosolve-chemicals.eu It activates the carboxyl group by forming a benzotriazolyl ester (OBt ester). A key advantage is that the hexamethylphosphoramide (B148902) (HMPA) byproduct, which is a known carcinogen formed from the related BOP reagent, is avoided. bachem.com

Uronium/Guanidinium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. uniwa.grmerckmillipore.com They react with the carboxylic acid to generate OBt or OAt active esters in situ. sigmaaldrich.com HATU is generally considered more reactive and efficient than HBTU, partly due to the neighboring group participation of the pyridine nitrogen in the HOAt leaving group. sigmaaldrich.commerckmillipore.com A potential side reaction with uronium reagents is the guanidinylation of the free N-terminal amine, which terminates the peptide chain. sigmaaldrich.com

Table 3: Hypothetical Performance of Various Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization (%)
DCCHOBt-85-95< 2
EDCOxymaPureDIPEA88-96< 1.5
PyBOP-DIPEA> 95< 1
HBTU-DIPEA> 95< 1
HATU-DIPEA> 97< 0.5

Evaluation of Catalyst Systems for Enhanced Coupling Efficiency and Reduced Side Reactions

To further improve peptide coupling reactions, various catalyst systems have been explored. While the additives HOBt and HOAt are often termed catalysts, they are consumed stoichiometrically. True catalysts that accelerate amide bond formation and suppress side reactions are an area of active research. For instance, certain organoboron compounds, such as diboronic acid anhydride, have shown catalytic activity in promoting amide bond formation under mild conditions, potentially reducing racemization. rsc.org Other approaches include the use of transition metal catalysts or silylating agents that can facilitate direct amidation, although these are less common in standard dipeptide synthesis. rsc.orgbrieflands.com For the synthesis of this compound, the use of established high-efficiency coupling reagents like HATU often precludes the need for additional, more complex catalytic systems.

Stereochemical Control and Racemization Management in the Synthesis of this compound

A significant challenge in peptide synthesis is the management of stereochemistry. nih.gov The synthesis of this compound starts with racemic mixtures of both amino acids (DL-lysine and DL-leucine). Therefore, the coupling reaction will inherently produce a mixture of four diastereomers: L-L, D-D, L-D, and D-L.

Beyond this inherent diastereomeric mixture, a critical issue is the potential for racemization of the activated lysine residue during the coupling step. The α-carbon of an activated amino acid is susceptible to deprotonation by a base, leading to a loss of its original stereochemical configuration. This is particularly problematic via the formation of a 5(4H)-oxazolone intermediate.

However, the choice of the Nα-protecting group is crucial for suppressing this side reaction. Urethane-based protecting groups, such as the Carbobenzyloxy (Cbz) group, are known to significantly reduce the rate of oxazolone (B7731731) formation and thus minimize racemization compared to N-acyl protecting groups. brieflands.comgoogle.com The mechanism of racemization is slowed because the resonance contribution from the urethane (B1682113) oxygen makes the carbonyl carbon less electrophilic and the amide proton less acidic.

Strategies to manage racemization during the coupling of Cbz-DL-Lys(Boc)-OH with H-DL-Leu-OMe include:

Choice of Coupling Reagent: Using onium salt reagents like HATU or PyBOP, which promote rapid coupling and are used with additives that suppress racemization. bachem.com

Base Selection: Employing sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and using the minimum necessary amount.

Temperature Control: Performing the coupling reaction at low temperatures (e.g., 0 °C) to slow the rate of the competing racemization pathway. bachem.com

By carefully selecting a Cbz protecting group and using modern coupling reagents with appropriate additives and reaction conditions, the racemization of the lysine moiety can be kept to a minimum, ensuring the resulting diastereomeric mixture accurately reflects the stereochemistry of the starting materials. researchgate.net

Table of Compounds

Abbreviation/NameFull Chemical Name
Boc tert-Butoxycarbonyl
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
Cbz Carbobenzyloxy
DCC N,N'-Dicyclohexylcarbodiimide
DCU N,N'-Dicyclohexylurea
DIPEA N,N-Diisopropylethylamine
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HMPA Hexamethylphosphoramide
HOBt 1-Hydroxybenzotriazole
HOAt 1-Hydroxy-7-azabenzotriazole (B21763)
OMe Methyl Ester
OxymaPure Ethyl (hydroxyimino)cyanoacetate
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
TFA Trifluoroacetic acid

Strategies for Minimizing Racemization during Dipeptide Coupling

Racemization is a significant side reaction during peptide bond formation, particularly when activating the carboxyl group of an amino acid or peptide segment. bachem.compeptide.com This process occurs through the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity. oup.com To mitigate this, several strategies have been developed, focusing on the choice of coupling reagents, additives, and reaction conditions.

Coupling Reagents and Additives:

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used to activate the carboxyl group. americanpeptidesociety.org However, their use without additives can lead to significant racemization. bachem.comiris-biotech.de To suppress this, additives are crucial.

N-Hydroxy-type Additives: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at minimizing racemization by forming active esters that are less prone to cyclizing into oxazolones. bachem.comamericanpeptidesociety.orghighfine.com HOAt is often considered superior to HOBt in both coupling efficiency and preservation of chiral integrity. luxembourg-bio.com Newer, non-explosive alternatives like OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate) also show high coupling rates with low racemization. bachem.com

Copper(II) Chloride (CuCl2): Research has demonstrated that CuCl2 is an exceptionally effective additive for suppressing racemization in carbodiimide-mediated couplings. oup.comnih.gov It is believed to work by inhibiting the racemization of the 5(4H)-oxazolone intermediate. oup.comnih.gov In many cases, the addition of CuCl2 can virtually eliminate the formation of the undesired epimer. peptide.comoup.com

Alternative Coupling Reagents:

Phosphonium and uronium salts, such as BOP, PyBOP, HATU, and TBTU, offer high coupling efficiency with a low risk of racemization. jpt.com Ynamides have also emerged as novel coupling reagents that can be used under extremely mild conditions with no detectable racemization. acs.org

Reaction Conditions:

Temperature: Lowering the reaction temperature is a common practice to reduce the rate of racemization. bachem.com

Solvent: The choice of solvent can influence the extent of racemization. For instance, some two-phase solvent systems, like dichloromethane/water, have been shown to afford dipeptides in high yields with low degrees of racemization. luxembourg-bio.com

Base: In cases with a high risk of racemization, using a weaker base like sym.-collidine instead of more common bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended. bachem.com

Table 1: Effect of Additives on Racemization in Dipeptide Synthesis
Coupling MethodAdditiveRacemization Suppression EfficiencyReference
Carbodiimide (DCC, DIC)HOBt, HOAt, OxymaPure®High bachem.comamericanpeptidesociety.orghighfine.com
Carbodiimide (DCC, EDC)Copper(II) Chloride (CuCl2)Exceptionally High peptide.comoup.comnih.gov
Mixed AnhydrideCopper(II) Chloride (CuCl2)Complete Suppression oup.com

Methodologies for Diastereomeric Separation and Analysis of Racemic Dipeptides

Given that the synthesis of this compound results in a mixture of diastereomers, effective separation and analytical techniques are paramount.

Separation Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for separating peptide diastereomers. dntb.gov.ua Reversed-phase HPLC (RP-HPLC) on achiral stationary phases is often effective for separating diastereomers due to subtle differences in their hydrophobicity and secondary structure. oup.comnih.gov Normal-phase HPLC can also be employed for the separation of protected dipeptide diastereomers. doi.orgntu.edu.tw For more challenging separations, chiral stationary phases (CSPs) can be utilized. capes.gov.brtandfonline.comsci-hub.ru

Capillary Electrophoresis (CE): CE offers high resolving power, especially for polar compounds, and has been successfully applied to the separation of diastereomeric peptides. dntb.gov.ua

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for analyzing diastereomeric mixtures. nih.gov Diastereomers can often be distinguished by differences in the chemical shifts of their respective nuclei (¹H, ¹³C, ³¹P). nih.govscilit.comacs.orgcdnsciencepub.com The phenomenon of Self-Induced Diastereomeric Anisochronism (SIDA) in NMR can be exploited for the accurate determination of enantiomeric composition without the need for a chiral auxiliary. cnr.it Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation. scilit.com

Control of Enantiomeric Excess in Precursor Amino Acid Derivatives

The stereochemical purity of the final dipeptide is directly dependent on the enantiomeric excess (ee) of the starting amino acid derivatives, Cbz-DL-Lys(Boc)-OH and DL-Leu-OMe. While the target compound is a racemic mixture of diastereomers, in many applications, specific stereoisomers are desired, necessitating the use of enantiopure precursors.

Several methods exist for the synthesis of enantiopure N-protected amino acids:

Asymmetric Synthesis: This involves creating the chiral center with a preference for one enantiomer. Various asymmetric synthesis routes have been developed for α-amino acids. rsc.orgacs.org

Resolution of Racemates: This is a common strategy where a racemic mixture is separated into its constituent enantiomers. This can be achieved through:

Diastereomeric Salt Crystallization: Reacting the racemic amino acid derivative with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer of the racemic mixture.

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product.

The synthesis of Boc-protected amino acids, such as Boc-L-amino acids, has been well-established, often starting from the corresponding enantiopure α-amino acids. rsc.orgrsc.orgresearchgate.netnih.gov Scalable and chromatography-free syntheses of enantiopure building blocks are highly desirable for industrial applications. acs.org

Purification and Isolation Techniques for this compound

After synthesis, a robust purification strategy is required to isolate this compound from unreacted starting materials, coupling reagents, by-products, and undesired diastereomers.

Chromatographic Separations (e.g., Preparative HPLC, Flash Chromatography)

Chromatography is the cornerstone of peptide purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the traditional method of choice for purifying synthetic peptides to a high degree of purity. italianpeptidesociety.it Reversed-phase HPLC is the most common mode used.

Flash Chromatography: This technique offers a faster and more cost-effective alternative to preparative HPLC, particularly for intermediate purification steps or for purifying smaller peptides. windows.netteledynelabs.comxtalks.com Flash systems can utilize various stationary phases, including those for reversed-phase and normal-phase separations. windows.netflash-chromatography.com High-performance flash chromatography (HPFC) can be used as a standalone purification method or as a pre-cleaning step before a final HPLC polish. italianpeptidesociety.it

Table 2: Comparison of Chromatographic Purification Techniques
TechniqueAdvantagesDisadvantagesTypical Application
Preparative HPLCHigh resolution and puritySmall loading amounts, long separation times, high costFinal purification of high-purity peptides
Flash ChromatographyFast, inexpensive, high loading capacityLower resolution than HPLCIntermediate purification, purification of less complex mixtures

Crystallization and Recrystallization Methodologies for High Purity

Crystallization is a powerful technique for purifying solid compounds. If this compound can be obtained as a crystalline solid, crystallization and subsequent recrystallization can be highly effective for achieving high purity. This method can be particularly useful for separating diastereomers, as they may have different solubilities in a given solvent system, allowing for selective crystallization of one diastereomer. The formation of diastereomeric salts with a chiral acid or base can also facilitate separation by crystallization.

Membrane-Based Separation Techniques (e.g., Nanofiltration) for Industrial Scale Synthesis Research

For larger-scale synthesis, membrane-based separation techniques are gaining traction due to their potential for continuous operation and cost-effectiveness compared to chromatography. nih.govmdpi.com

Selective Deprotection Strategies

Selective deprotection is the cornerstone of utilizing this compound in multi-step peptide synthesis. The ability to remove one protecting group without affecting the others is crucial for controlled chain elongation and modification.

The N-terminal Cbz group is primarily removed through reductive or strongly acidic conditions. Its stability to mild acids and bases makes it orthogonal to the Boc group. total-synthesis.comrsc.org

Hydrogenolysis : This is the most common and mildest method for Cbz cleavage. total-synthesis.com The reaction involves catalytic hydrogenation, typically using palladium on a carbon support (Pd/C) and a source of hydrogen gas (H₂). total-synthesis.comrsc.org The process breaks the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343) as byproducts. This method is highly efficient and clean, with the key advantage that it does not affect the acid-labile Boc group or the methyl ester. highfine.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst, can also be employed. researchgate.net

Acidolysis : Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group. However, this method is less selective as these harsh conditions can also partially or fully cleave the Boc group and potentially the methyl ester. Therefore, it is less frequently used when Boc protection is present. total-synthesis.com

Table 1: Methodologies for Selective Cbz Group Removal
MethodReagentsTypical ConditionsSelectivity Notes
HydrogenolysisH₂, Pd/CMethanol or Ethanol, Room Temperature, 1 atmHighly selective; Boc and OMe groups are stable. highfine.com
Transfer HydrogenationAmmonium Formate, Pd/CMethanol, RefluxAlternative to using H₂ gas; Boc and OMe groups are stable. researchgate.net
Strong AcidolysisHBr in Acetic AcidRoom TemperatureLow selectivity; risk of Boc group cleavage. total-synthesis.com

The Boc group, protecting the side-chain amine of lysine, is characteristically sensitive to acid but stable under conditions used for Cbz hydrogenolysis. highfine.comhighfine.com This orthogonality is fundamental to its utility in peptide chemistry. rsc.org

Acidolysis : The standard method for Boc deprotection involves treatment with a moderately strong acid. highfine.com A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is most commonly used. highfine.com The reaction is typically rapid, proceeding at room temperature. The byproducts, isobutylene (B52900) and carbon dioxide, are volatile and easily removed. highfine.com These conditions are mild enough to leave the Cbz group and the methyl ester untouched, ensuring high selectivity. rsc.orghighfine.com

Base-mediated Removal : While primarily acid-labile, Boc groups on amines with weaker basicity can sometimes be removed under specific alkaline conditions, though this is not a standard or efficient method for this particular substrate. highfine.com Generally, the Boc group is considered stable to basic conditions used for ester hydrolysis.

Table 2: Methodologies for Selective Boc Group Removal
MethodReagentsTypical ConditionsSelectivity Notes
AcidolysisTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% TFA in DCM, Room TemperatureHighly selective; Cbz and OMe groups are stable. highfine.comacs.org
Lewis AcidZnBr₂ in CH₂Cl₂Room TemperatureA neutral alternative that can retain some acid-sensitive functionalities. highfine.com

The C-terminal methyl ester can be converted to a carboxylic acid or another ester, providing a handle for C-terminal modification.

Hydrolysis (Saponification) : The most direct route to the C-terminal carboxylic acid is through base-catalyzed hydrolysis. This is typically achieved using an aqueous solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol. acs.org The reaction proceeds via nucleophilic acyl substitution. Care must be taken to avoid epimerization at the adjacent chiral center, which can be promoted by strong bases. nih.gov

Transesterification : While less common as a deprotection strategy, the methyl ester can be converted to other alkyl esters (e.g., ethyl or benzyl esters) through transesterification. This reaction is typically catalyzed by an acid or base in the presence of a large excess of the corresponding alcohol. Enzymatic methods can also achieve this transformation under milder conditions. rsc.org

Table 3: C-Terminal Methyl Ester Transformations
ReactionReagentsTypical ConditionsProduct
Hydrolysis1 M NaOH (aq)THF/H₂O, Room TemperatureCbz-DL-Lys(Boc)-DL-Leu-OH acs.org
Enzymatic HydrolysisEsterase/Protease (e.g., Subtilisin)Aqueous Buffer, pH 7-8Cbz-DL-Lys(Boc)-DL-Leu-OH nih.gov

Further Elongation and Functionalization Reactions

Once a protecting group is selectively removed, the newly exposed functional group serves as a point for further synthetic modifications, such as extending the peptide chain or introducing new chemical moieties.

N-terminal extension is a fundamental process in peptide synthesis, allowing for the stepwise construction of longer peptide chains. jst.go.jpoup.com

The process begins with the selective removal of the N-terminal Cbz group from this compound via hydrogenolysis to yield H-DL-Lys(Boc)-DL-Leu-OMe. The resulting free α-amine of the lysine residue is then available for coupling with the carboxylic acid of another N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Val-OH). This peptide bond formation is mediated by a coupling reagent, which activates the carboxylic acid. Common coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govunive.it This sequence transforms the initial dipeptide into a protected tripeptide, ready for further elongation cycles.

Table 4: Example of N-Terminal Extension to a Tripeptide
StepReactionReagentsIntermediate/Product
1Cbz DeprotectionH₂, 10% Pd/C, MethanolH-DL-Lys(Boc)-DL-Leu-OMe
2Peptide CouplingFmoc-Gly-OH, HBTU, DIPEA, DMFFmoc-Gly-DL-Lys(Boc)-DL-Leu-OMe

Modification at the C-terminus can significantly alter a peptide's properties and is often crucial for biological activity. nih.gov

The primary route for C-terminal functionalization begins with the hydrolysis of the methyl ester to the free carboxylic acid, Cbz-DL-Lys(Boc)-DL-Leu-OH, as described in section 3.1.3. This carboxylic acid can then be activated using standard peptide coupling reagents (e.g., HBTU, HATU) and reacted with an amine (e.g., ammonia (B1221849), benzylamine, or another amino acid ester) to form a C-terminal amide. acs.org For instance, reaction with ammonia would yield Cbz-DL-Lys(Boc)-DL-Leu-NH₂, a common C-terminal modification in bioactive peptides. nih.gov

Direct conversion of the methyl ester to an amide via aminolysis is also possible but is generally less efficient and may require harsher conditions or specific catalysts. Enzymatic approaches using engineered peptidases can offer a milder and more selective alternative for C-terminal amidation or ester exchange. acs.org

Table 5: Example of C-Terminal Functionalization
StepReactionReagentsIntermediate/Product
1Ester HydrolysisLiOH, THF/H₂OCbz-DL-Lys(Boc)-DL-Leu-OH
2AmidationNH₄Cl, HBTU, DIPEA, DMFCbz-DL-Lys(Boc)-DL-Leu-NH₂

Side-chain Modification and Derivatization Strategies for the Lysine Residue

The structure of this compound incorporates an orthogonal protection scheme, which is fundamental to its synthetic utility. The three protecting groups—Carboxybenzyl (Cbz) at the N-terminus, tert-Butoxycarbonyl (Boc) on the lysine side-chain, and the C-terminal methyl ester (OMe)—can be selectively removed under different conditions. This allows for site-specific modification, particularly at the ε-amino group of the lysine residue. nih.govacs.org

The primary strategy for modifying the lysine side-chain involves the selective deprotection of the Boc group. The Boc group is highly sensitive to acidic conditions and can be efficiently cleaved using reagents like trifluoroacetic acid (TFA), while leaving the Cbz and methyl ester groups largely unaffected. nih.gov Once the ε-amino group is deprotected, it becomes a nucleophilic site available for a wide array of derivatization reactions. These modifications can include acylation, alkylation, or coupling with other molecules to introduce specific functionalities or probes. ru.nl For instance, the free amine can be reacted with activated carboxylic acids or acyl chlorides to form new amide bonds, extending the side chain or attaching labels. ru.nl The principle of orthogonal protection is crucial, preventing unwanted reactions at the N-terminus or C-terminus during the side-chain modification process. acs.org

Table 1: Orthogonal Deprotection Strategies for this compound

Protecting Group Position Reagent/Condition for Selective Removal Resulting Structure
Boc Lysine ε-Amine Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) Cbz-DL-Lys-DL-Leu-OMe
Cbz N-Terminus H₂ / Pd-C (Catalytic Hydrogenation) H-DL-Lys(Boc)-DL-Leu-OMe

Intramolecular Reactions and Cyclization Pathways of Derived Structures

Derived structures of this compound, particularly those with a deprotected N-terminus, are prone to intramolecular reactions, with cyclization being the most prominent pathway. If the N-terminal Cbz group is selectively removed via hydrogenolysis to yield H-DL-Lys(Boc)-DL-Leu-OMe, the newly freed α-amino group can act as an intramolecular nucleophile. researchgate.net

This nucleophilic amine can attack the electrophilic carbonyl carbon of the C-terminal methyl ester. This process, known as intramolecular aminolysis, results in the formation of a six-membered ring and the elimination of methanol. The product is a 2,5-diketopiperazine (DKP), a cyclic dipeptide. researchgate.netitjfs.com For this specific compound, the resulting DKP would be cyclo(-DL-Lys(Boc)-DL-Leu-). Such cyclization reactions are common for dipeptide esters and can occur spontaneously, often accelerated by heat or mild basic conditions. mdpi.com

Another significant cyclization pathway is induced by thermal treatment. In the solid state, many dipeptides undergo intramolecular cyclization upon heating to form the corresponding DKP. bac-lac.gc.ca This solvent-free method is an efficient way to produce cyclic dipeptides. For this compound, heating would likely lead to the formation of the DKP with concomitant or subsequent loss of the protecting groups depending on the temperature. mdpi.combac-lac.gc.ca

Stability Studies and Mechanistic Investigations of Degradation Pathways

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of this compound is largely dictated by its two most labile functional groups: the C-terminal methyl ester and the central amide bond. The degradation pathways are highly dependent on the pH of the aqueous environment.

Acidic Conditions (pH < 4): The compound exhibits its maximum stability in the acidic pH range. researchgate.net Under these conditions, hydrolysis of both the ester and the amide bond is relatively slow. The primary degradation, if any, would likely be the slow acid-catalyzed hydrolysis of the methyl ester to yield Cbz-DL-Lys(Boc)-DL-Leu-OH. The Boc group is also at risk of cleavage under strong acidic conditions.

Neutral to Mildly Alkaline Conditions (pH 6-8): As the pH increases, the rate of hydrolysis of the methyl ester increases. researchgate.net More significantly, intramolecular aminolysis to form the diketopiperazine becomes a competing and often faster degradation pathway if the N-terminus is unprotected. researchgate.net For the title compound, base-catalyzed ester hydrolysis to the corresponding carboxylic acid is the expected primary reaction.

Strongly Alkaline Conditions (pH > 8): In the alkaline region, the dipeptide ester is highly susceptible to hydrolysis. researchgate.net The hydrolysis of the methyl ester via saponification is rapid. The amide bond also becomes more susceptible to cleavage through direct hydrolysis, although this is generally slower than ester hydrolysis.

Table 2: Summary of Hydrolytic Stability and Degradation Products

pH Condition Relative Stability Primary Degradation Pathway Major Product(s)
Acidic (pH 1-4) High Slow ester hydrolysis Cbz-DL-Lys(Boc)-DL-Leu-OH
Neutral (pH ~7) Moderate Base-catalyzed ester hydrolysis Cbz-DL-Lys(Boc)-DL-Leu-OH

Thermal Degradation Profiles and Mechanistic Insights

Thermal analysis of dipeptides reveals that they generally exhibit low thermal stability, with chemical decomposition starting at relatively low temperatures. bac-lac.gc.ca The primary mechanism of thermal degradation for dipeptides is an intramolecular cyclization reaction to form 2,5-diketopiperazines (DKPs). itjfs.combac-lac.gc.ca

For this compound, heating the solid material would induce an endothermic intramolecular cyclization. This reaction proceeds through the nucleophilic attack of the N-terminal amide nitrogen onto the C-terminal ester carbonyl, leading to the formation of the cyclic dipeptide, cyclo(-DL-Lys(Boc)-DL-Leu-), and the elimination of methanol. Studies on a wide range of dipeptides show that this decomposition typically occurs in the range of 120-220°C. bac-lac.gc.ca The precise temperature depends on factors like the steric hindrance of the side chains and the crystal packing of the solid. mdpi.combac-lac.gc.ca At higher temperatures, further decomposition of the protecting groups would be expected. For instance, thermal cleavage of the Fmoc group, another carbamate-type protection, has been observed at temperatures around 120°C. chimia.ch Similar lability could be possible for the Boc and Cbz groups under prolonged heating.

Table 3: Expected Thermal Degradation Profile

Temperature Range Event Primary Product(s)
< 120°C Melting This compound (liquid)
120 - 220°C Intramolecular Cyclization cyclo(-DL-Lys(Boc)-DL-Leu-), Methanol

Photochemical Stability and Degradation

The photochemical behavior of this compound is dominated by the properties of the Carboxybenzyl (Cbz) protecting group, as it is the primary chromophore in the molecule that absorbs UV light. The Cbz group is generally considered stable under typical laboratory light conditions and is not classified as a photolabile protecting group. acs.org

However, the Cbz group can be cleaved under specific photochemical conditions. Irradiation with UV light, typically at wavelengths around 254 nm, can induce its removal, although this is not as efficient as dedicated photoremovable groups. nih.govacs.org The reaction allows for the deprotection of amines under neutral conditions. researchgate.net Therefore, while this compound would be considered photochemically stable for most applications, prolonged exposure to high-energy UV radiation could lead to the cleavage of the Cbz group, yielding H-DL-Lys(Boc)-DL-Leu-OMe. The Boc and methyl ester groups are not expected to be susceptible to photochemical degradation under these conditions.

Reaction Kinetics and Mechanistic Investigations in Synthesis and Transformation

The synthesis of the peptide bond in this compound typically involves the coupling of a protected lysine derivative with a leucine ester. Kinetic studies of similar dipeptide syntheses, for example using a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC), reveal that the reaction mechanism and rate are influenced by several factors. mdpi.com The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine component of the leucine ester. mdpi.com

Kinetic investigations into the degradation of dipeptide esters show that hydrolysis rates are strongly pH-dependent. For example, studies on metronidazole (B1676534) dipeptide esters revealed that the half-life at alkaline pH (8.8) was significantly shorter (0.2 h) compared to the corresponding single amino acid esters (1.1-2.7 h), an effect attributed to the rapid intramolecular aminolysis leading to DKP formation. researchgate.net The maximal stability is consistently observed in the acidic pH range of 3-5. researchgate.net These kinetic profiles are crucial for predicting the shelf-life and optimal formulation conditions for compounds like this compound.

Table 4: Factors Influencing Reaction Kinetics in Dipeptide Synthesis (Illustrative Example)

Parameter Effect on Reaction Rate/Yield Mechanistic Rationale Reference
DCC Concentration Increased rate, but excess needed Drives formation of O-acylisourea intermediate; compensates for side reactions. mdpi.com
pH Optimal pH exists Affects protonation state of amine nucleophile and its availability for reaction. mdpi.com

Kinetic Studies of Protecting Group Removal from this compound

The deprotection of the N-terminal Cbz group is typically achieved through catalytic hydrogenolysis. pearson.commasterorganicchemistry.com This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, commonly palladium on carbon (Pd/C). masterorganicchemistry.comresearchgate.net The reaction proceeds via an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine. pearson.com The kinetics of this process are influenced by factors such as catalyst activity, hydrogen pressure, and the solvent system. In some cases, enzymatic deprotection using a Cbz hydrolase offers a milder alternative, with the reaction rate being dependent on enzyme concentration and substrate specificity. rsc.orgrsc.org

The acid-labile Boc group on the lysine side-chain is typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.net Kinetic studies on the acid-catalyzed cleavage of Boc groups have revealed a second-order dependence on the acid concentration in certain solvent systems. researchgate.netnih.govacs.org This implies that the reaction rate is highly sensitive to the concentration of the acid used. The mechanism involves the protonation of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide. researchgate.net The rate of deprotection can also be influenced by temperature, with thermal deprotection in the absence of a catalyst being possible at elevated temperatures. acs.org

The following table, based on data from related systems, illustrates the typical conditions and expected relative rates for the deprotection of Cbz and Boc groups.

Protecting GroupReagent/ConditionRelative RateProductsCitation
CbzH₂, Pd/CFastToluene, CO₂, free amine pearson.com
CbzCbz-ase (enzyme)ModerateBenzyl alcohol, CO₂, free amine rsc.orgrsc.org
BocTFA (Trifluoroacetic acid)Very FastIsobutylene, CO₂, free amine researchgate.net
BocHCl in organic solventFastIsobutylene, CO₂, free amine nih.govacs.org

This table is a representation based on general knowledge of peptide chemistry and not on experimental data for this compound.

Mechanistic Probes for Optimizing Peptide Bond Formation Efficiency

The formation of a peptide bond at the C-terminus of this compound, or after selective deprotection, is a crucial step that requires careful optimization to maximize yield and minimize side reactions, particularly racemization. The efficiency of this coupling reaction is significantly influenced by the steric hindrance of the participating amino acid residues. bibliomed.orgresearchgate.net

The leucine residue, with its isobutyl side chain, presents a moderate level of steric bulk that can affect the rate of peptide bond formation. bibliomed.org When coupling a new amino acid to the deprotected N-terminus of the leucine in this dipeptide, the choice of coupling reagent is critical. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxyl group of the incoming amino acid. creative-proteomics.commdpi.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate. bibliomed.orgmdpi.com However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a common side product that reduces the coupling efficiency. acs.org The formation of N-acylurea can be more pronounced with sterically hindered amino acids. acs.orgnih.gov

To improve coupling efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides. researchgate.net These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine nucleophile. creative-proteomics.com

The steric hindrance from the bulky Boc-protected lysine side chain can also influence the conformation of the dipeptide and potentially impact the accessibility of the reactive termini. Studies on peptides with bulky residues have shown that certain combinations can lead to a higher propensity for racemization during coupling. nih.gov Therefore, careful selection of coupling reagents, additives, and reaction conditions is essential to maintain the stereochemical integrity of the final peptide.

The following table provides a qualitative overview of the expected efficiency of different coupling methods in the context of sterically hindered amino acids like leucine.

Coupling ReagentAdditiveExpected Efficiency (with sterically hindered amino acids)Potential Side ReactionsCitation
DCCNoneModerate to LowN-acylurea formation, racemization bibliomed.orgcreative-proteomics.com
EDCNoneModerateN-acylurea formation, hydrolysis creative-proteomics.comacs.org
DCC/EDCHOBt/OxymaHighReduced side reactions researchgate.net
HATU/HBTUNoneHighMinimal racemization peptide.com

This table is a representation based on general knowledge of peptide chemistry and not on experimental data for this compound.

Precursor for Complex Peptide and Peptidomimetic Structures

As a well-defined dipeptide unit, this compound serves as a readily available starting material for the synthesis of more elaborate molecular architectures, including longer peptides and peptidomimetics, which mimic the structure and function of natural peptides.

The presence of the Nε-Boc-protected lysine makes this compound particularly useful for the controlled synthesis of peptides containing lysine. The Boc group is stable under various coupling conditions but can be selectively removed using mild to moderate acids (e.g., trifluoroacetic acid), exposing the side-chain amine. agroipm.cn This allows for site-specific modifications, such as:

Peptide Branching: The deprotected side-chain amine can serve as an attachment point for another peptide chain, creating branched or dendritic peptide structures.

Labeling and Conjugation: Fluorescent dyes, biotin (B1667282) tags, or drug molecules can be conjugated to the lysine side-chain for applications in diagnostics, bioassays, and targeted drug delivery.

Post-Translational Modification Mimics: The amine can be acetylated, methylated, or otherwise modified to mimic natural post-translational modifications of lysine residues.

The Cbz group at the N-terminus can be removed via hydrogenolysis, allowing for linear elongation of the peptide chain from the N-terminal side. organic-chemistry.org This dual protection scheme enables precise control over the synthetic pathway.

Leucine is a hydrophobic amino acid frequently found in the core of proteins and in specific motifs like leucine zippers. This compound can be used as a key intermediate in the solution-phase synthesis of leucine-rich peptides. escholarship.org After deprotection of the C-terminal methyl ester to the corresponding carboxylic acid, or removal of the N-terminal Cbz group, the dipeptide can be coupled with other amino acids or peptide fragments to build sequences with a high leucine content. Such sequences are important for studying protein folding, protein-protein interactions, and the assembly of helical structures.

While the dipeptide itself is a linear molecule, it is a valuable precursor for creating conformationally constrained analogues. researchgate.net Constraining a peptide's structure can enhance its biological activity, selectivity, and metabolic stability. This dipeptide can be incorporated into synthetic schemes for:

Head-to-Tail Cyclization: Following elongation of the peptide chain and selective deprotection of the N-terminal and C-terminal groups, the resulting linear peptide can be cyclized.

Side-Chain to Side-Chain Cyclization: If another functionalized amino acid is incorporated into the peptide chain, the deprotected lysine side-chain can be used to form a cyclic bridge.

Peptidomimetic Scaffolds: The dipeptide can be chemically modified to create non-natural backbones or scaffolds that mimic the spatial arrangement of the lysine and leucine side chains, leading to novel peptidomimetic structures. lsu.edu The development of such analogues is crucial for transforming bioactive peptides into viable therapeutic candidates.

Contribution to Synthetic Methodological Development

Beyond its role as a synthetic precursor, this compound is an ideal model system for advancing the tools and methods of peptide chemistry itself.

The development of efficient and racemization-free peptide coupling reagents is a central goal in peptide synthesis. globalresearchonline.net Dipeptide systems are routinely used as substrates to test the efficacy of new reagents. The coupling of an N-protected amino acid to the N-terminus of H-DL-Lys(Boc)-DL-Leu-OMe (obtained after Cbz removal) or the coupling of Cbz-DL-Lys(Boc)-DL-Leu-OH to an amino acid ester provides a robust assay for evaluating a new coupling method. Key performance indicators that can be measured using this system include reaction yield, purity of the resulting tripeptide, and the degree of epimerization at the chiral centers. The mixed DL stereochemistry provides a complex system to challenge the stereochemical integrity of the coupling method.

Table 1: Representative Evaluation of Coupling Reagents

This table illustrates how this compound could be used to evaluate the performance of various peptide coupling reagents in a model reaction: the coupling of Boc-Ala-OH to H-Lys(Boc)-Leu-OMe.

Coupling ReagentAdditiveBaseReaction Time (h)Yield (%)Diastereomeric Purity (%)
DCCHOBtDIPEA128596
HBTU-DIPEA29498
HATU-Collidine196>99
PyBOP-DIPEA29297
COMU-2,6-Lutidine1.595>99

Data are representative and for illustrative purposes to show the application of the dipeptide system in methodological studies.

The compound this compound is a textbook example of an orthogonally protected molecule. nih.gov The Cbz group is labile to hydrogenolysis, while the Boc group is labile to acidolysis, and the methyl ester can be saponified under basic conditions. libretexts.org This three-tiered protection scheme allows for the selective deprotection and modification of three different sites on the molecule.

This dipeptide is therefore an excellent substrate for:

Testing New Deprotection Conditions: Researchers can use it to screen for milder or more selective conditions for removing Cbz or Boc groups in the presence of other functionalities.

Validating Orthogonality: It can be used to prove the stability of a new protecting group under the removal conditions for existing groups. For instance, a novel amine protecting group could be installed on the N-terminus, and its stability to both acid (for Boc removal) and hydrogenolysis (for Cbz removal) could be confirmed.

Table 2: Orthogonal Deprotection Strategy

This table outlines the distinct and non-interfering conditions for removing the protecting groups from this compound.

Protecting GroupPositionReagents for RemovalConditionsOther Groups' Stability
Cbz N-terminusH₂, Pd/CCatalytic HydrogenationBoc and -OMe are stable
Boc Lysine Side-ChainTFA, HCl in DioxaneAcidolysisCbz and -OMe are stable
-OMe C-terminusLiOH, NaOHSaponification (Base)Cbz and Boc are stable

Benchmarking for Stereocontrol in Complex Peptide Synthesis Routes

The synthesis of peptides with defined stereochemistry is a cornerstone of medicinal and materials chemistry. The presence of both D and L configurations at the lysine and leucine residues makes this compound a particularly useful tool for benchmarking stereocontrol in the synthesis of complex peptides. The challenge in coupling reactions is to form the desired diastereomer without epimerization, a common side reaction that can alter the biological activity and physical properties of the final peptide. mdpi.com

The use of a DL-DL dipeptide allows for the systematic evaluation of coupling reagents and conditions to minimize racemization. By intentionally introducing a mixture of stereoisomers, researchers can precisely quantify the degree of stereochemical purity in their synthetic routes. High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify the different stereoisomers produced during a synthesis. nih.gov The retention times of the resulting diastereomeric peptides can be compared to a standard, allowing for the calculation of diastereomeric excess (d.e.).

Table 1: Representative Data for Benchmarking Coupling Reagents

Coupling Reagent Additive Base Diastereomeric Ratio (LL:LD:DL:DD) Reference
DCC HOBt DIPEA 50:25:15:10 mdpi.com
HATU - DIPEA 48:26:18:8 acs.org

This table presents hypothetical data based on typical outcomes in peptide coupling reactions to illustrate how this compound could be used for benchmarking. The ratios would be determined experimentally.

Scaffold for Non-Ribosomal Peptide Synthesis (NRPS) Analogues and Hybrid Structures

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs). uzh.chnih.gov These peptides often contain non-proteinogenic amino acids, including D-amino acids, and exhibit a wide range of biological activities. The modular nature of NRPSs allows for the incorporation of a variety of building blocks, leading to a vast structural diversity. uzh.ch

This compound serves as an excellent scaffold for the semi-synthesis of NRPS analogues. The presence of both D and L amino acids mimics the stereochemical diversity found in many natural NRPs. nih.gov The orthogonally protected lysine (Boc on the side chain, Cbz on the alpha-amino group) and the methyl ester at the C-terminus provide handles for selective deprotection and further elaboration, allowing for the construction of more complex, hybrid peptide structures. For instance, the Cbz group can be selectively removed to allow for N-terminal extension, while the Boc group can be removed to functionalize the lysine side chain. The methyl ester can be hydrolyzed to a carboxylic acid for C-terminal coupling. This versatility makes it a valuable starting point for creating libraries of novel peptide-based molecules with potential therapeutic applications.

Probes for Reaction Monitoring and Process Analytical Technology (PAT) Development in Peptide Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. In peptide synthesis, real-time monitoring of reaction progress is crucial for optimizing yields and minimizing impurities. acs.org this compound can be employed as a probe to develop and validate PAT methods.

Reference Compound for Analytical Method Validation in Peptide Chemistry Research

The validation of analytical methods is a critical requirement in pharmaceutical development and quality control to ensure that a method is reliable, reproducible, and accurate for its intended purpose. researchgate.net this compound is an ideal reference compound for the validation of analytical methods used in peptide chemistry, such as HPLC and mass spectrometry.

Its well-defined structure, molecular weight, and the presence of multiple functional groups and stereocenters provide a comprehensive test for the specificity, linearity, accuracy, and precision of an analytical method. For example, in HPLC method development, the separation of the four possible stereoisomers (LL, LD, DL, DD) of a peptide synthesized from this compound can be used to demonstrate the resolving power and specificity of the chromatographic system. nih.govmdpi.com Furthermore, it can be used to create calibration curves to assess the linearity and range of the method. The use of a complex yet well-characterized molecule like this compound ensures that the validated analytical method is robust enough to handle the complexities of real-world peptide samples.

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 215595-66-7 achemblock.com
Molecular Formula C26H41N3O7 Inferred
Molecular Weight 523.62 g/mol Inferred
Appearance White to off-white solid Inferred

Inferred data is based on the known properties of the constituent amino acids and protecting groups.

Analytical Methodologies for Characterization and Quality Control in Research on Cbz Dl Lys Boc Dl Leu Ome

Chromatographic Purity Assessment and Quantification

Chromatography is an indispensable tool for separating the target peptide from unreacted starting materials, byproducts, and other impurities that may arise during synthesis. The quality of a synthetic peptide is often defined by its chromatographic purity. intavispeptides.comsb-peptide.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. intavispeptides.combachem.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating molecules based on their hydrophobicity. bachem.com For Cbz-DL-Lys(Boc)-DL-Leu-OMe, a C18 stationary phase is typically effective, as it provides sufficient hydrophobic interaction for retention and separation. bachem.comnih.gov

Method development for this dipeptide derivative involves optimizing several parameters to achieve a sharp, symmetrical peak for the main product, well-resolved from any impurity peaks. phenomenex.com Key variables include the composition of the mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), the flow rate, and the column temperature. nih.govacs.org UV detection is highly effective due to the strong absorbance of the Cbz (benzyloxycarbonyl) group. bachem.com Detection is commonly performed at wavelengths between 210-220 nm, where the peptide backbone absorbs, or around 254-260 nm to specifically detect the Cbz aromatic ring. bachem.comiosrjournals.org

Validation ensures the HPLC method is reliable, reproducible, and accurate for its intended purpose. This process involves assessing parameters such as linearity, precision, accuracy, and specificity.

Table 1: Example HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is not typically used for the analysis of the peptide itself due to its high molecular weight and low volatility. However, GC is a valuable tool for quantifying residual volatile solvents and reagents that may be present as impurities from the synthesis process. Solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or alcohols used in synthesis or purification steps can be detected and quantified by headspace GC. This ensures that the final peptide product is free from potentially interfering or toxic residual solvents, which is a critical aspect of quality control. polypeptide.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for monitoring the progress of a chemical reaction in real-time. advion.comthieme.de During the synthesis of this compound, TLC can be used to track the consumption of the protected amino acid starting materials (Cbz-DL-Lys(Boc)-OH and H-DL-Leu-OMe) and the appearance of the dipeptide product. rochester.edu

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated spots are visualized, typically under UV light (254 nm) which reveals the Cbz-containing compounds, and/or by staining with a reagent like ninhydrin (B49086), which detects free amino groups (if deprotection occurs) or other specific stains. advion.comrochester.edu The relative retention factor (Rf) values of the starting materials and the product will differ, allowing for a qualitative assessment of the reaction's completion. nih.gov

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

CompoundFunctionHypothetical Rf Value*UV Visualization (254 nm)
Cbz-DL-Lys(Boc)-OHStarting Material0.35Visible
H-DL-Leu-OMeStarting Material0.50Not Visible
This compoundProduct0.60Visible

*Rf values are dependent on the specific TLC plate and solvent system used.

Spectrophotometric Quantification and Derivatization

Spectrophotometry provides a straightforward means of determining the concentration of the peptide in solution, leveraging the principle that molecules absorb light at specific wavelengths.

UV-Visible (UV-Vis) spectroscopy is a widely used method for the rapid quantification of peptides containing chromophores. mabion.eu The this compound compound is well-suited for this technique due to the benzyloxycarbonyl (Cbz) protecting group, which contains a phenyl ring that strongly absorbs UV light. organic-chemistry.org The maximum absorbance is typically observed around 257 nm. iosrjournals.org

According to the Beer-Lambert Law, the absorbance of a sample is directly proportional to the concentration of the absorbing species. mabion.eu To determine the concentration of a solution of this compound, its absorbance is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a known molar extinction coefficient (ε). While the precise extinction coefficient for the complete molecule would need to be determined experimentally, it is dominated by the Cbz group.

The equation is: A = εcl Where:

A is the absorbance

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

c is the concentration (in M)

l is the path length of the cuvette (typically 1 cm)

In addition to the Cbz group, the peptide bonds themselves contribute to absorbance in the far-UV region (around 190-220 nm). nih.govthermofisher.com Measurement at these wavelengths can also be used for quantification, although it is more susceptible to interference from other components.

Table 3: Chromophoric Properties for UV-Vis Analysis

ChromophoreTypical λmaxMolar Extinction Coefficient (ε)
Phenylalanine (similar to Cbz group)257 nm~197 M⁻¹cm⁻¹
Peptide Bond~205 nmVaries (~2500 M⁻¹cm⁻¹ per bond)

While this compound already possesses a strong UV chromophore for detection, derivatization techniques are crucial for peptides that lack such features or when extremely high sensitivity is required. rsc.orgresearchgate.net Derivatization involves chemically modifying the peptide with a reagent that introduces a highly absorbent or fluorescent tag. nih.gov

For instance, if the Cbz group were to be removed, leaving the free N-terminal amine, the resulting peptide would have significantly weaker UV absorbance. In such a case, reagents like dansyl chloride could be used to react with the primary amines of the N-terminus and the lysine (B10760008) side chain. Dansyl chloride derivatization yields a product with strong fluorescence, allowing for quantification at very low concentrations (picomole levels) using a fluorescence detector. nih.gov Although not strictly necessary for the title compound, this methodology is a key part of the analytical toolkit for peptide research and quality control. rsc.orgwiley.com

Stereochemical Analysis and Enantiomeric Purity Determination

Given that this compound is synthesized from DL-lysine and DL-leucine, the resulting product is a mixture of four diastereomers: Cbz-D-Lys(Boc)-D-Leu-OMe, Cbz-L-Lys(Boc)-L-Leu-OMe, Cbz-D-Lys(Boc)-L-Leu-OMe, and Cbz-L-Lys(Boc)-D-Leu-OMe. The separation and quantification of these stereoisomers are critical for assessing the stereochemical purity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of stereoisomers.

Chiral HPLC: This is the most common method for the analysis of non-volatile, thermally labile compounds like protected dipeptides. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane and a polar modifier such as isopropanol or ethanol.

Table 1: Representative Chiral HPLC Method for Diastereomeric Separation

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Under these hypothetical conditions, one would expect to see the separation of the four diastereomers, allowing for their quantification and the determination of the diastereomeric excess (de).

Chiral GC: For GC analysis, the dipeptide methyl ester must first be derivatized to increase its volatility. This typically involves acylation of the N-terminus, for example, with trifluoroacetic anhydride (B1165640) (TFAA). The derivatized compound is then separated on a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).

Table 2: Representative Chiral GC Method for Enantiomeric Analysis (after derivatization)

ParameterValue
Column Chirasil-Val (25 m x 0.25 mm ID)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). While a racemic mixture will have an optical rotation of zero, a non-zero value indicates the presence of an excess of one enantiomer.

For a mixture of diastereomers, the observed optical rotation is the weighted average of the specific rotations of each stereoisomer. While this technique can confirm optical activity, it is not sufficient on its own to determine the enantiomeric or diastereomeric purity of a complex mixture like this compound. However, it is a valuable tool for quality control to ensure consistency between batches. The specific rotation is calculated using the formula:

[α]D20 = α / (c * l)

where:

α is the observed rotation

D refers to the sodium D-line (589 nm)

20 is the temperature in degrees Celsius

c is the concentration in g/mL

l is the path length in decimeters

A hypothetical specific rotation for a pure diastereomer could be, for example, [α]D20 = +15.2° (c 1, CHCl3).

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral discriminating agents. These agents interact with the enantiomers or diastereomers to form transient diastereomeric complexes that have distinct NMR spectra.

Chiral Solvating Agents (CSAs): These are chiral compounds that form non-covalent diastereomeric complexes with the analyte, leading to the separation of signals for the different stereoisomers in the NMR spectrum. For this compound, a chiral alcohol like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol could be used as a CSA. In the presence of the CSA, the signals of the protons close to the chiral centers of the different stereoisomers may appear at different chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio.

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomeric compounds. For example, the free amine of a deprotected lysine could be reacted with a chiral acid chloride like Mosher's acid chloride. The resulting diastereomeric amides would exhibit distinct signals in the 1H, 13C, or 19F NMR spectra.

Elemental Analysis (CHNS) for Compositional Verification and Purity Assessment

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound and to assess its purity. For this compound, with the molecular formula C27H43N3O7, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Analysis for C27H43N3O7

ElementTheoretical Percentage (%)
Carbon (C) 61.69
Hydrogen (H) 8.25
Nitrogen (N) 7.99
Oxygen (O) 22.06

Comparison of the experimentally determined percentages with the theoretical values allows for the verification of the molecular formula. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Purity, Stability, and Phase Transitions

Thermoanalytical techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This is useful for determining the thermal stability of the compound and for detecting the presence of residual solvents or other volatile impurities. A TGA thermogram of a pure, anhydrous sample of this compound would be expected to show a single, sharp weight loss at its decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, glass transition temperature, and to study phase transitions. For a crystalline solid, the DSC thermogram will show a sharp endothermic peak at the melting point. The purity of the compound can be estimated from the shape of the melting peak. A broad melting peak often indicates the presence of impurities.

Table 4: Hypothetical Thermal Analysis Data for this compound

TechniqueObservationInterpretation
TGA Onset of decomposition at ~220 °CIndicates the thermal stability of the compound
DSC Sharp endothermic peak at 155-158 °CRepresents the melting point of the crystalline solid

Theoretical and Mechanistic Insights from Studies Involving Cbz Dl Lys Boc Dl Leu Ome and Its Derivatives

Understanding Protecting Group Influence on Chemical Reactivity and Conformational Preferences

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions and directing the formation of the desired peptide sequence. biosynth.com The Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups, present in Cbz-DL-Lys(Boc)-DL-Leu-OMe, are two of the most widely used urethane-type protecting groups for amines. Their distinct electronic and steric properties significantly influence the reactivity and conformational preferences of the peptide chain.

The Cbz group , introduced by Bergmann and Zervas, is known for its stability and its ability to suppress racemization during coupling reactions. mdpi.com It is removable by catalytic hydrogenolysis or strong acids. mdpi.comresearchgate.net The Boc group is also stable under many conditions but is labile to moderate acids like trifluoroacetic acid (TFA). researchgate.netiris-biotech.de This differential lability is the foundation of "orthogonal" protection strategies, where one group can be removed without affecting the other, allowing for precise, stepwise synthesis of complex peptides. researchgate.net

The electronic nature of these protecting groups also affects the reactivity of the protected amino acid. The electron-withdrawing nature of the carbamate group in both Cbz and Boc reduces the nucleophilicity of the protected amine, preventing it from participating in undesired coupling reactions. This effect is crucial for the controlled, directional synthesis of peptides.

Protecting GroupStructureRemoval ConditionsKey Characteristics
Cbz (Z) Benzyl-O-(C=O)-H₂/Pd, HBr/AcOH, Na/liq. NH₃Suppresses racemization, stable, allows for π-π stacking.
Boc (CH₃)₃C-O-(C=O)-Trifluoroacetic Acid (TFA)Acid-labile, sterically demanding, widely used in SPPS.
OMe -OCH₃Saponification (e.g., NaOH)Protects C-terminus as a methyl ester.

Stereoelectronic Effects in Peptide Bond Formation and Cleavage Mechanisms

Stereoelectronic effects, which pertain to the influence of orbital alignment on the energy of transition states, play a critical role in the mechanisms of peptide bond formation and cleavage. The formation of a peptide bond proceeds through a nucleophilic addition-elimination reaction, involving the attack of an amino group on an activated carboxyl group to form a tetrahedral intermediate. sigmaaldrich.com

Theoretical studies have demonstrated that the orientation of lone pairs on the heteroatoms involved is crucial for stabilizing the transition state. During the initial attack of the amine, a lone pair on the oxygen of the hydroxyl group of the carboxylic acid that is anti-periplanar (oriented at 180°) to the attacking nitrogen can stabilize the transition state by several kcal/mol. nih.govsemanticscholar.org This optimal orbital overlap facilitates the formation of the new C-N bond.

During peptide bond cleavage, such as in acid-catalyzed hydrolysis, stereoelectronic principles also apply. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. sigmaaldrich.com The breakdown of the resulting tetrahedral intermediate is again governed by the proper alignment of orbitals to facilitate the cleavage of the C-N bond.

Detailed Racemization Mechanisms in Peptide Synthesis and Strategies for Their Mitigation

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction that can occur during the activation and coupling steps. peptide.com

The most prevalent mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. sigmaaldrich.compeptide.com This occurs when the carbonyl oxygen of the N-acyl protecting group attacks the activated carboxyl group of the same amino acid residue. The resulting oxazolone (B7731731) has an acidic proton at the Cα position, which can be easily abstracted by a base present in the reaction mixture. Tautomerization to a neutral, achiral oxazole followed by re-protonation can occur from either face, leading to a racemic mixture. peptide.com

Several factors influence the rate of racemization:

Protecting Group: N-acyl protecting groups (like benzoyl) are highly prone to promoting oxazolone formation. In contrast, urethane-based protecting groups like Cbz and Boc are significantly less likely to cause racemization. mdpi.comredalyc.org The resonance delocalization within the carbamate moiety reduces the nucleophilicity of the carbonyl oxygen, disfavoring the cyclization to form the oxazolone. mdpi.com

Coupling Reagents: Highly reactive coupling reagents can increase the rate of activation and, consequently, the potential for oxazolone formation. The choice of coupling reagent is therefore critical. nih.gov

Base and Solvent: The presence of excess base and the polarity of the solvent can significantly impact the rate of proton abstraction from the oxazolone intermediate, thereby affecting the extent of racemization. wikipedia.org

To combat racemization, several strategies have been developed:

Use of Urethane (B1682113) Protecting Groups: The use of Cbz and Boc for Nα-protection is a primary strategy to suppress racemization. mdpi.com

Racemization Suppressing Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used in conjunction with coupling reagents like carbodiimides (e.g., DCC, DIC). nih.govacs.orgfiercebiotech.com These additives react with the activated amino acid to form active esters that are less prone to oxazolone formation and still highly reactive towards the incoming amine. nih.govacs.org

Careful Selection of Coupling Reagents: Reagents like HBTU, HATU, and DEPBT have been developed to mediate efficient coupling with minimal racemization, often incorporating an HOBt or HOAt moiety within their structure. biosynth.comnih.govnih.gov

Strategy for MitigationMechanism of ActionExamples
Nα-Protecting Group Selection Urethane groups disfavor oxazolone formation due to resonance.Cbz, Boc
Use of Additives Form active esters that are less prone to racemization.HOBt, HOAt
Choice of Coupling Reagent Designed for high coupling efficiency and low racemization.HBTU, HATU, DEPBT
Optimized Reaction Conditions Minimizing base concentration and reaction time.Use of weaker bases (e.g., NMM), low temperatures.

Intermolecular Interactions and Self-Assembly in Protected Peptide Systems

Protected dipeptides, such as this compound, can engage in a variety of non-covalent interactions that lead to self-assembly into ordered supramolecular structures. These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and, in the case of Cbz-protected peptides, π-π stacking.

Hydrogen bonding between the N-H donor and C=O acceptor of the peptide backbone is a fundamental driving force for the formation of secondary structures like β-sheets. wikipedia.org In a β-sheet, peptide chains (β-strands) align either in a parallel or antiparallel fashion, held together by a network of intermolecular hydrogen bonds. wikipedia.org The presence of protecting groups does not preclude this interaction; in fact, in non-polar organic solvents, these hydrogen bonds become particularly favorable.

The protecting groups themselves play a crucial role in modulating self-assembly. The bulky Boc group on the lysine (B10760008) side chain and the Cbz group at the N-terminus can influence how the peptide molecules pack together. Hydrophobic stretches within a peptide sequence are known to promote aggregation, which can sometimes be problematic during synthesis. peptide.comfiercebiotech.com

The aromatic ring of the Cbz group can participate in π-π stacking interactions , where the electron clouds of adjacent aromatic rings align, providing additional stabilization to the self-assembled structure. nih.govnih.gov This interaction, along with hydrogen bonding, can direct the assembly of Cbz-dipeptides into well-defined nanostructures such as fibrils and tapes. nih.gov

Solvation Effects on Peptide Conformation, Stability, and Reactivity

The solvent environment has a profound impact on the conformation, stability, and reactivity of protected peptides. The interplay between the peptide and solvent molecules can dictate the preferred secondary structure and influence the rates of synthetic reactions.

Conformational Effects: In non-polar solvents like dichloromethane (B109758), intramolecular hydrogen bonds are favored, which can lead to the formation of folded or helical structures. In contrast, polar, hydrogen-bonding solvents like water or dimethylformamide (DMF) can compete for hydrogen bond donor and acceptor sites on the peptide backbone. This competition can disrupt intramolecular hydrogen bonds and favor more extended conformations. The solubility of protected peptides is also highly solvent-dependent; peptides with a tendency to aggregate into β-sheets are often poorly soluble in many organic solvents, which can pose a significant challenge during synthesis and purification. semanticscholar.org

Stability of Aggregates: Solvent plays a key role in the stability of self-assembled structures. Hydrophobic interactions, a major driving force for aggregation, are most significant in aqueous environments. In organic synthesis, aggregation is primarily driven by intermolecular hydrogen bonding. peptide.com The choice of solvent can be used to manage aggregation; for example, switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt the hydrogen bonds that cause aggregation. peptide.com

Reactivity: The solvent can influence the rates of peptide coupling and deprotection reactions. The solvation of reactants and transition states can alter the activation energy of a reaction. For instance, peptide coupling reactions are typically performed in polar aprotic solvents like DMF or NMP, which can solvate the charged intermediates and facilitate the reaction. The rate of deprotection of groups like Boc is also influenced by the solvent, which must be able to support the ionic species generated during the reaction.

Solvent TypeTypical ExamplesEffect on Peptide ConformationEffect on Reactivity/Aggregation
Polar Aprotic DMF, NMP, DMSOCan disrupt intramolecular H-bonds, favoring extended structures.Good for solvating reactants in coupling reactions; can disrupt aggregates.
Non-Polar Aprotic Dichloromethane (DCM), ChloroformFavor intramolecular H-bonds, promoting folded/helical structures.Can promote aggregation due to strong intermolecular H-bonding.
Polar Protic Water, Methanol (B129727)Strong H-bond competition, favors extended structures; drives hydrophobic collapse.Used in purification (RP-HPLC); can promote aggregation of hydrophobic peptides.

Future Research Directions and Emerging Applications of Protected Dipeptide Scaffolds in Chemical Science

Development of Green Chemistry Approaches and Sustainable Synthetic Routes for Cbz-DL-Lys(Boc)-DL-Leu-OMe

The synthesis of protected peptides, including this compound, has traditionally relied on methods that generate significant chemical waste, often utilizing hazardous solvents and reagents. iris-biotech.de The growing emphasis on sustainable chemistry is driving research into greener alternatives. nih.gov A primary goal is to replace conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign options. advancedchemtech.com Research has shown the potential of solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water for solid-phase peptide synthesis (SPPS). advancedchemtech.comacs.org The adoption of such solvents for the synthesis of this compound could drastically reduce the environmental impact of its production. advancedchemtech.com

Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis
SolventClassificationKey AdvantagesPotential Challenges for this compound Synthesis
Dimethylformamide (DMF)ConventionalExcellent solubilizing properties for protected amino acids and peptides.High boiling point, toxicity, generates hazardous waste.
Dichloromethane (DCM)ConventionalEffective for swelling polystyrene resins.Suspected carcinogen, high volatility, environmental pollutant.
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeDerived from renewable resources, lower toxicity.May require optimization of reaction conditions and resin choice.
WaterGreen AlternativeEnvironmentally benign, non-toxic, inexpensive. advancedchemtech.comPoor solubility of protected building blocks; requires water-compatible protecting groups. nih.govresearchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The demand for peptides in research and development necessitates rapid and efficient synthesis methods. Automated and high-throughput platforms, primarily based on Solid-Phase Peptide Synthesis (SPPS), are critical for meeting this demand. nih.govnih.gov The synthesis of this compound is well-suited for integration into these platforms. In automated SPPS, the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support is performed by a machine, minimizing manual intervention and improving reproducibility. nih.govrsc.org

Continuous-flow fixed-bed reactors represent a significant advancement in this area. researchgate.net This technology offers faster heat and mass transfer compared to batch reactors, leading to shorter reaction times and a significant reduction in solvent consumption. researchgate.net Applying a continuous-flow methodology to the synthesis of this compound could dramatically accelerate its production, making it more readily available for subsequent applications. researchgate.net These high-throughput systems are essential for creating libraries of dipeptide analogs, where variations in the lysine (B10760008) or leucine (B10760876) residues could be rapidly explored to screen for desired properties. peptide2.com

Exploration of Novel Biocatalytic Routes for Protected Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) is emerging as a powerful, green alternative to purely chemical methods. nih.gov This approach utilizes enzymes, such as proteases or lipases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.govqyaobio.com A key advantage of enzymatic synthesis is its high stereoselectivity, which eliminates the risk of racemization—a common side reaction in chemical peptide coupling. nih.govqyaobio.com

Future research will likely focus on identifying or engineering enzymes capable of efficiently coupling Cbz-protected lysine with a leucine methyl ester. Enzymes like thermolysin, papain, or α-chymotrypsin could be investigated for their ability to catalyze this specific reaction. nih.govnih.gov The synthesis would proceed under mild pH and temperature, avoiding the harsh chemicals used for activation and deprotection in traditional synthesis. frontiersin.org This method is particularly attractive for producing optically pure isomers of the dipeptide, should the need arise. The development of robust biocatalytic routes would represent a significant step towards a more sustainable and efficient synthesis of this compound. qyaobio.com

Design and Synthesis of Next-Generation Building Blocks for Complex Biopolymers and Materials

While this compound is itself a building block, it can be a precursor for designing more advanced materials. academie-sciences.fr One promising area of research is the incorporation of non-canonical amino acids (ncAAs) to engineer novel properties. grace.com By replacing the lysine or leucine with an ncAA, researchers can create dipeptide units with enhanced stability, altered hydrophobicity, or unique functional groups. grace.com These modified dipeptides can then be polymerized to form complex biopolymers or self-assembling nanomaterials with tailored functions for applications in drug delivery or materials science. academie-sciences.frgrace.com

For example, modifying the dipeptide scaffold could lead to amphiphilic molecules capable of self-assembling into micelles or vesicles. academie-sciences.fr The inherent structure of this compound, with its protected functional groups, provides a versatile platform for further chemical modification, allowing for the attachment of imaging agents, targeting ligands, or other functional moieties. academie-sciences.fr This positions the dipeptide as a foundational element for constructing the next generation of smart biomaterials and complex biopolymers. youtube.com

Computational Design and Prediction of Novel Synthetic Pathways and Molecular Properties

Computational tools are becoming indispensable in modern chemical synthesis. frontiersin.org For this compound, computational chemistry can be leveraged in several ways. Molecular dynamics simulations can be used to predict the solubility of the protected dipeptide and its intermediates in various green solvents, facilitating the design of more sustainable synthetic protocols. acs.orgnih.gov Quantum mechanics calculations can help elucidate reaction mechanisms and identify the most efficient coupling reagents and conditions, minimizing side reactions and improving yields.

Furthermore, machine learning and artificial intelligence algorithms can be trained on existing reaction data to predict optimal synthetic routes for this and other dipeptides. biophysics.orgnih.gov These predictive models can screen vast numbers of potential reagents and conditions in silico, saving significant time and resources in the lab. medium.comyoutube.com Such computational approaches can also predict key properties of novel dipeptide analogs, guiding the design of next-generation building blocks with desired characteristics before they are ever synthesized. mdpi.comnih.gov

Advanced Analytical Techniques for In-Process Monitoring and Quality Control in Research and Development

Ensuring the purity and identity of this compound is critical for its use as a building block. Advanced analytical techniques are essential for both quality control of the final product and for monitoring the synthesis process in real-time. benthamdirect.com Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a cornerstone technique, providing high-resolution separation and accurate mass identification to confirm the molecular weight and assess the purity of the dipeptide. biosynth.com Nuclear Magnetic Resonance (NMR) spectroscopy is equally vital for confirming the precise molecular structure and ensuring that all protecting groups are intact. resolvemass.caijsra.net

A significant emerging trend is the development of Process Analytical Technology (PAT) for real-time, in-process monitoring of peptide synthesis. digitellinc.com Techniques like refractometry or infrared spectroscopy can be integrated directly into synthesis platforms to track the progress of coupling and deprotection steps. benthamdirect.comdigitellinc.com This allows for the precise determination of reaction endpoints, optimizing the use of reagents and solvents and ensuring high coupling efficiency. digitellinc.com Implementing these advanced analytical methods in the synthesis of this compound would lead to a more efficient, controlled, and greener manufacturing process. digitellinc.com

Table 2: Key Analytical Techniques for this compound Characterization
TechniquePrimary ApplicationInformation Provided
UPLC-MSPurity Assessment & Identity ConfirmationHigh-resolution separation of product from impurities; accurate molecular weight determination. biosynth.com
NMR SpectroscopyStructural ElucidationConfirms covalent structure, stereochemistry, and presence of protecting groups. resolvemass.ca
Amino Acid Analysis (AAA)Compositional VerificationConfirms the ratio of Lysine to Leucine after hydrolysis. biosynth.com
In-line RefractometryIn-Process MonitoringReal-time tracking of reaction completion (coupling/deprotection). digitellinc.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.